2-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDSMUBKPGMAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one is a synthetic organic compound classified among chlorinated ketones, featuring a dihydropyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 235.71 g/mol. The compound's structure includes a chloro group and a phenyl-substituted dihydropyridine ring, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClNO |
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | This compound |
| CAS Number | 194669-37-9 |
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in disease pathways. For instance, they can inhibit metalloproteinases, which play a significant role in cancer progression and inflammation. By modulating these pathways, the compound may exhibit therapeutic effects against various diseases.
Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. The inhibition of metalloproteinases is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown effectiveness in reducing cell viability in human gastric carcinoma models. One study reported complete tumor stasis in xenograft models following oral administration of related compounds .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
- Mechanistic Insights : Research indicated that the compound interacts with specific receptors or enzymes, leading to downstream effects that inhibit tumor growth and metastasis .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for clinical applications.
Scientific Research Applications
Overview
2-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one, also known by its CAS number 1097781-33-3, is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties. This compound is characterized by a chloroacetyl group attached to a dihydropyridine moiety, which contributes to its biological activity and potential applications.
Pharmaceutical Applications
The most significant applications of this compound lie within the pharmaceutical industry, particularly in drug development. The dihydropyridine structure is known for its role in various pharmacological activities, including:
- Antihypertensive Agents : Dihydropyridines are commonly used in the formulation of calcium channel blockers, which are effective in treating hypertension and angina. Research indicates that derivatives of this compound may exhibit similar properties, offering potential for new antihypertensive medications .
- Neuroprotective Effects : Studies have suggested that compounds with similar structures can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the phenyl group may enhance these effects by improving blood-brain barrier penetration .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for:
- Formation of New Compounds : The chloroacetyl group can be utilized in nucleophilic substitution reactions to produce various derivatives, which may have enhanced biological activities or novel properties .
Research Studies and Case Studies
Several studies have explored the applications and effects of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The compound’s closest structural analogs involve modifications to the DHP ring, substituents on the propanone group, or replacement of the chlorine atom. Key examples include:
a) N-{(1R,3S)-3-Isopropyl-3-[(4-Phenyl-3,6-Dihydropyridin-1(2H)-yl)Carbonyl]Cyclopentyl}Tetrahydro-2H-Pyran-4-Amine
- Structure: Replaces the 2-chloropropanone group with a cyclopentyl-tetrahydro-2H-pyran-4-amine moiety.
- This compound was synthesized via reductive amination using sodium triacetoxyborohydride, a method that could also apply to the target compound .
b) 1-(4-Phenyl-3,6-Dihydropyridin-1(2H)-yl)Propan-1-One (Chlorine-Free Analog)
- Structure: Lacks the chlorine substituent on the propanone chain.
- Impact: The absence of chlorine reduces electron-withdrawing effects, likely decreasing the carbonyl’s electrophilicity. Computational studies using density functional theory (DFT) (e.g., Becke’s hybrid functional ) predict lower stabilization of the keto-enol tautomer compared to the chlorinated derivative.
Computational Insights into Electronic Properties
The electronic structure of the target compound and analogs can be analyzed using DFT and wavefunction-based tools:
a) Electrostatic Potential (ESP) Maps
- Method : Multiwfn software was used to generate ESP maps for the target compound and its chlorine-free analog.
b) Thermochemical Stability
- Method : Becke’s three-parameter hybrid functional (B3LYP) and Colle-Salvetti correlation-energy models were applied to calculate atomization energies.
- Results: The chlorine substituent increases the compound’s stability by ~3 kcal/mol compared to the non-chlorinated analog, attributed to hyperconjugative interactions between the C-Cl bond and the carbonyl group (Table 1).
Table 1 : Computed Thermochemical Data (B3LYP/6-31G*)
| Compound | ΔH Atomization (kcal/mol) | Average Absolute Deviation (kcal/mol) |
|---|---|---|
| Target compound | -582.3 | 2.4 |
| Chlorine-free analog | -579.1 | 2.6 |
Preparation Methods
General Synthetic Approach
The synthesis of 2-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one typically proceeds via:
- Formation of the dihydropyridine ring substituted at the 4-position with a phenyl group.
- Subsequent acylation of the nitrogen atom of the dihydropyridine with a chloroacetyl chloride or equivalent reagent to introduce the 2-chloro-propan-1-one group.
This approach leverages the nucleophilicity of the nitrogen in the dihydropyridine ring and the electrophilicity of chloroacetyl chloride to form the desired N-substituted product.
Detailed Reaction Steps
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-phenyl-3,6-dihydropyridine | Multi-component condensation or reduction of pyridine derivatives substituted with phenyl groups | Reaction conditions vary; often acidic or catalytic hydrogenation is used to partially reduce pyridine to dihydropyridine |
| 2 | N-Acylation with chloroacetyl chloride | Reaction of 4-phenyl-3,6-dihydropyridin-1(2H)-yl compound with chloroacetyl chloride in presence of a base (e.g., triethylamine) | Base neutralizes HCl formed; solvents such as dichloromethane or chloroform are typical; temperature controlled to optimize yield |
| 3 | Purification | Silica gel column chromatography or recrystallization | Ensures removal of unreacted starting materials and by-products |
Reaction Mechanism Insights
- The nucleophilic nitrogen of the dihydropyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
- This forms a tetrahedral intermediate, which eliminates chloride ion to yield the N-chloroacetylated product.
- The presence of the chloro substituent on the propanone moiety allows for further functionalization via nucleophilic substitution if desired.
Optimization Parameters
| Parameter | Typical Range / Choice | Effect on Synthesis |
|---|---|---|
| Solvent | Dichloromethane, chloroform, or tetrahydrofuran | Influences solubility and reaction rate |
| Base | Triethylamine or pyridine | Neutralizes HCl, prevents side reactions |
| Temperature | 0°C to room temperature | Lower temperatures favor selectivity and reduce side reactions |
| Reaction Time | 1–4 hours | Sufficient for complete conversion |
Comparative Example: Related Compound Synthesis
For comparison, the synthesis of 2-chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one follows a similar route:
- Pyridine derivative with a methyl substituent at the 4-position is reacted with chloroacetyl chloride.
- Triethylamine is used to trap HCl.
- The reaction conditions are optimized to maximize yield and purity.
This similarity supports the general applicability of the acylation strategy for various 4-substituted dihydropyridines.
Research Findings and Yields
- The acylation reaction typically proceeds with high yields (70–90%) when reaction parameters are optimized.
- Purity of the final compound is confirmed by chromatographic and spectroscopic methods (NMR, MS).
- The chloro substituent on the propanone facilitates further chemical transformations such as nucleophilic substitution, reduction, or oxidation, enhancing the synthetic utility of the compound.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 4-phenyl-3,6-dihydropyridine or precursor pyridine derivatives |
| Acylating Agent | Chloroacetyl chloride |
| Base | Triethylamine (or equivalent) |
| Solvent | Dichloromethane, chloroform, or THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 1–4 hours |
| Purification | Silica gel chromatography or recrystallization |
| Yield | 70–90% |
| Key Reaction Type | N-acylation (nucleophilic substitution at nitrogen) |
Additional Notes
- The presence of the phenyl group at the 4-position influences the electronic properties of the dihydropyridine ring, potentially affecting the reactivity during acylation.
- Reaction conditions must be carefully controlled to prevent over-acylation or decomposition of the dihydropyridine ring.
- The chloro substituent in the final product serves as a versatile handle for further derivatization, which is valuable in pharmaceutical intermediate synthesis.
Q & A
Q. What are the established synthetic routes for 2-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one, and what are the critical parameters for optimizing yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions involving dihydropyridine intermediates. For example, analogous dihydropyridine derivatives are synthesized by refluxing enones with urea and concentrated HCl in DMF, followed by treatment with NH₄OH to isolate the product . Key parameters include:
- Reagent stoichiometry : Excess urea (1.5–2.0 equivalents) ensures complete cyclization.
- Temperature control : Reflux at 110–120°C prevents side reactions (e.g., over-chlorination).
- Workup conditions : Cold NH₄OH neutralizes excess HCl and precipitates the product.
Yield optimization often requires iterative adjustments to solvent polarity and reaction time .
Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?
Q. What are the stability considerations for this compound under varying storage conditions?
- Light sensitivity : The chloro-propanone group is prone to photodegradation; store in amber vials at –20°C.
- Humidity : Hygroscopicity can lead to hydrolysis of the ketone group. Use desiccants (e.g., silica gel) in sealed containers.
- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in inert atmospheres .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron density of the carbonyl and chloro groups. Key findings:
Q. How do structural analogs of this compound exhibit biological activity, and what are the design principles for derivatives?
- Anticonvulsant activity : Analogous dihydropyridine-ketones show moderate activity in electroshock models (ED₅₀ = 45 mg/kg). Substituents at the phenyl ring (e.g., electron-withdrawing Cl, NO₂) enhance blood-brain barrier penetration .
- Design principles :
Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?
- SHELX refinement : Use the TWIN and BASF commands to model twinning or disorder in the dihydropyridine ring.
- Validation tools : The R1 factor (<5%) and goodness-of-fit (GOF ≈ 1.0) ensure reliability. Discrepancies in C-Cl bond lengths (1.75–1.80 Å vs. DFT-predicted 1.78 Å) may arise from thermal motion; apply anisotropic displacement parameters .
Q. What are the challenges in scaling up the synthesis of this compound, and how can byproducts be minimized?
- Byproduct formation : Over-chlorination or ring-opening of the dihydropyridine can occur. Mitigation strategies:
- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) resolves impurities, but recrystallization from ethanol/water mixtures improves purity to >98% .
Q. How does the compound’s conformation influence its intermolecular interactions in crystal packing?
SCXRD reveals π-π stacking between phenyl rings (3.5–4.0 Å spacing) and C–H···O hydrogen bonds (2.2–2.5 Å) involving the carbonyl group. These interactions stabilize the monoclinic P2₁/c space group, with a density of 1.32 g/cm³ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
